(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Attachment of Piperazine Moiety: The piperazine moiety is introduced by reacting the hydroxylated quinoxaline with 4-(4-methoxyphenyl)piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinoxalines, each with distinct chemical and biological properties .
Scientific Research Applications
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for diseases like cancer and viral infections.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar core properties.
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: A derivative with significant anti-HIV activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine moieties and biological activities.
Uniqueness
(2,3-Dihydroxyquinoxalin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone stands out due to its unique combination of a quinoxaline core with hydroxyl groups and a piperazine moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H20N4O4/c1-28-15-5-3-14(4-6-15)23-8-10-24(11-9-23)20(27)13-2-7-16-17(12-13)22-19(26)18(25)21-16/h2-7,12H,8-11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
OCEBTCAKTGCBTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
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